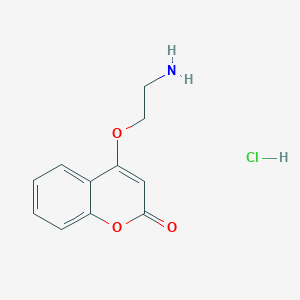

4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride

Description

4-(2-Aminoethoxy)-2H-chromen-2-one hydrochloride is a synthetic coumarin derivative characterized by an aminoethoxy side chain at the 4-position of the chromenone scaffold. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies. Its synthesis typically involves nucleophilic substitution or hydrolysis of intermediates, as demonstrated in the preparation of structurally related compounds like 4-aminomethyl-7-methoxy-chromen-2-one hydrochloride (yield: 53.5%, 1H-NMR δ 4.35 for CH2-N) . The aminoethoxy group serves as a protonatable moiety, improving bioavailability and enabling interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

4-(2-aminoethoxy)chromen-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3.ClH/c12-5-6-14-10-7-11(13)15-9-4-2-1-3-8(9)10;/h1-4,7H,5-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSJYAULMMELQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride generally follows a multi-step synthetic pathway involving nucleophilic substitution and coupling reactions on the chromen-2-one scaffold.

Starting Materials : The synthesis typically begins with a hydroxy-substituted chromen-2-one derivative, such as 4-hydroxychromen-2-one or 7-hydroxychromen-2-one, depending on the positional isomer desired.

Key Reaction Step : The hydroxy group on the chromen-2-one is reacted with 2-aminoethyl chloride or a related aminoethyl halide in the presence of a base such as potassium carbonate. This base acts as a Brønsted base catalyst to deprotonate the phenolic hydroxyl, facilitating nucleophilic substitution to attach the 2-aminoethoxy side chain.

Formation of Hydrochloride Salt : The free amine group is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing the compound’s stability and solubility.

Reaction Conditions : The nucleophilic substitution is typically conducted under reflux in polar aprotic solvents or solvent mixtures that dissolve both reactants and base. Potassium carbonate is used in stoichiometric or slight excess amounts to ensure complete deprotonation.

Purification : The crude product is purified by recrystallization from ethanol or other suitable solvents to yield the hydrochloride salt in high purity.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 4-Hydroxychromen-2-one + 2-aminoethyl chloride, K2CO3 | Nucleophilic substitution to form 4-(2-aminoethoxy)-2H-chromen-2-one | Base catalysis, reflux |

| 2 | HCl (aqueous or gas) | Formation of hydrochloride salt | Enhances stability and solubility |

| 3 | Recrystallization (EtOH) | Purification | Yields high purity product |

Industrial Production Methods

Industrial scale synthesis of this compound adapts the laboratory synthetic route but optimizes it for larger quantities and efficiency:

Continuous Flow Reactors : The use of continuous flow technology allows for better control of reaction parameters such as temperature, mixing, and reaction time, improving yield and reproducibility.

Automated Monitoring : Reaction parameters including pH, temperature, and reactant concentrations are continuously monitored and adjusted to maintain optimal conditions.

Solvent and Base Recycling : To reduce waste and cost, solvents and bases are recovered and reused where feasible.

Purification : Industrial purification may involve crystallization combined with filtration and drying under controlled conditions to ensure consistent product quality.

Chemical Reaction Analysis

The key substitution reaction involves nucleophilic attack of the deprotonated hydroxy group on the aminoethyl halide.

The aminoethoxy substituent can undergo further chemical transformations such as oxidation, reduction, or substitution reactions, depending on the synthetic goals.

The hydrochloride salt formation is a straightforward acid-base reaction, stabilizing the amine function.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Reaction Conditions | Notes |

|---|---|---|---|

| Starting Material | 4-Hydroxychromen-2-one or positional isomer | Solid or solution phase | Purity affects yield |

| Nucleophilic Substitution | Reaction with 2-aminoethyl chloride | Base (K2CO3), reflux, polar aprotic solvent | Multi-hour reaction |

| Salt Formation | Treatment with HCl | Room temperature, aqueous or gaseous HCl | Converts free amine to hydrochloride salt |

| Purification | Recrystallization | Ethanol or suitable solvent | Achieves high purity |

| Industrial Scale | Continuous flow, automated control | Optimized temperature, pressure, solvent recycling | Enhances yield and reproducibility |

Research Findings and Optimization Notes

Base Selection : Potassium carbonate is preferred due to its mild basicity and insolubility, facilitating easy removal post-reaction.

Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixtures with ethanol improve solubility of reactants and promote substitution.

Temperature Control : Reflux temperatures (typically 80–120°C depending on solvent) are optimal to drive the substitution without decomposing sensitive groups.

Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC is used to monitor reaction progress.

Yield : Reported yields for similar chromen-2-one aminoalkoxy derivatives range from 70% to over 90%, depending on reaction conditions and purification efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminoethoxy position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydrochromen-2-one derivatives.

Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Anticancer Properties

Research indicates that chromene derivatives, including 4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride, exhibit significant anticancer activity. Studies have shown that various analogs of chromenes can inhibit the proliferation of cancer cells through multiple mechanisms, such as inducing apoptosis and inhibiting cell cycle progression. For instance, a series of 4H-chromene derivatives have been synthesized and tested against human cancer cell lines, revealing promising cytotoxic effects .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Chromene derivatives have been noted for their effectiveness against a range of pathogenic bacteria and fungi. The structure-activity relationship (SAR) studies suggest that modifications to the chromene scaffold can enhance antimicrobial potency, making these compounds potential candidates for developing new antibiotics .

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of chromene derivatives. For example, certain compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methodologies:

One-Pot Reactions

Efficient one-pot synthetic routes have been developed for producing chromene derivatives. These methods often involve the reaction of substituted resorcinols with malononitriles under basic conditions, yielding high yields of 4H-chromenes .

Catalytic Approaches

Recent advancements include using organocatalysts and recoverable silica gel-based catalysts to facilitate the synthesis of chromenes. These methods not only improve yield but also reduce environmental impact by minimizing waste and using milder reaction conditions .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study conducted by El-Gaby et al. (2020), a series of 4H-chromene derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The results indicated that specific substitutions on the chromene scaffold significantly enhanced cytotoxicity, suggesting a pathway for developing new anticancer drugs .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of several chromene derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Tables

| Activity Type | Example Compounds | Mechanism of Action |

|---|---|---|

| Anticancer | Various 4H-chromenes | Induction of apoptosis |

| Antimicrobial | Selected analogs | Disruption of cell wall integrity |

| Neuroprotective | AChE inhibitors | Increased acetylcholine levels |

Mechanism of Action

The mechanism of action of 4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethoxy group allows the compound to form hydrogen bonds and electrostatic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Research Findings

- Aminoethoxy Side Chains: The introduction of aminoethoxy groups significantly enhances target affinity. For example, dimethylaminoethoxy derivatives show 3–4× higher cytotoxicity in cancer cells than morpholinoethoxy analogs .

- Hydrochloride Salts: Salt formation mitigates poor solubility issues common in coumarins. The hydrochloride form of 4-aminomethyl-7-methoxy-chromen-2-one is readily crystallized and characterized by distinct 1H-NMR signals (δ 9.06 for NH3+) .

- Substituent Position: Substituents at the 4-position (e.g., aminoethoxy) generally improve bioactivity compared to 3- or 6-position modifications, likely due to optimal spatial arrangement for target binding .

Biological Activity

4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride is a compound belonging to the chromone family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chromone backbone substituted with an aminoethoxy group, which plays a crucial role in its biological interactions. The hydrochloride salt form enhances its solubility and bioavailability, making it suitable for various pharmacological applications.

Research indicates that this compound exhibits multiple mechanisms of action:

- Antioxidant Activity : The compound demonstrates significant free radical scavenging ability, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.

- Anticancer Properties : Studies show that it can induce apoptosis in cancer cells through caspase activation and disruption of cell cycle progression.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antioxidant | Scavenges free radicals, reducing oxidative stress. |

| Anti-inflammatory | Inhibits the production of inflammatory mediators. |

| Anticancer | Induces apoptosis in various cancer cell lines. |

| Antimicrobial | Exhibits activity against a range of bacterial and fungal pathogens. |

| Neuroprotective | Protects neuronal cells from damage in models of neurodegeneration. |

Case Studies

- Anticancer Activity : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through the mitochondrial pathway . The compound was shown to activate caspase-3 and caspase-9, leading to increased DNA fragmentation.

- Anti-inflammatory Effects : In an animal model of arthritis, treatment with this compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory cytokines such as TNF-alpha and IL-6 .

- Neuroprotective Effects : Research involving neuronal cell cultures indicated that the compound could prevent cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Pharmacological Studies

Pharmacological evaluations have established the safety profile and efficacy of this compound:

- Toxicology Assessments : In vivo studies showed no significant toxicity at therapeutic doses in murine models, supporting its potential for clinical applications .

- Drug Interactions : Preliminary studies indicate minimal interactions with common medications, making it a candidate for combination therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via substitution or condensation reactions. For example, the coumarin core (e.g., 4-hydroxy-2H-chromen-2-one) can undergo alkylation with 2-chloroethylamine hydrochloride under reflux in polar solvents (e.g., ethanol or DMF) to introduce the aminoethoxy group. Phosphorus oxychloride (POCl₃) may be used as a catalyst for acetylation or phosphorylation steps . Intermediates are characterized using TLC, HPLC, and NMR (¹H/¹³C) to confirm regioselectivity and purity. Crystallographic validation via X-ray diffraction (using SHELX software ) ensures structural accuracy.

Q. How do researchers assess the solubility and stability of this compound under experimental conditions?

- Methodological Answer : Solubility is tested in solvents like water, DMSO, and ethanol via gradient saturation assays. Stability studies involve monitoring degradation under varying pH (1–13), temperatures (4–40°C), and light exposure using UV-Vis spectroscopy. Hydrochloride salts generally exhibit higher solubility in polar solvents but may hydrolyze under strongly acidic/basic conditions; pH 6–8 buffers are recommended for long-term storage .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- NMR : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, aminoethoxy CH₂ at δ 3.3–4.3 ppm) .

- IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bends at ~1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺]⁺ peak matching theoretical mass).

- XRD : Resolves crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can synthetic yields be optimized for the aminoethoxy functionalization step?

- Methodological Answer : Yield optimization involves:

- Reagent stoichiometry : A 1.2:1 molar ratio of 2-chloroethylamine hydrochloride to coumarin precursor minimizes side reactions .

- Solvent selection : DMF or acetonitrile enhances nucleophilicity of the amino group.

- Catalysis : Adding KI (1–5 mol%) accelerates SN2 substitution via in situ generation of the iodide intermediate .

- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yield by 15–20% .

Q. What strategies resolve contradictions between computational and experimental structural data (e.g., bond angles, tautomerism)?

- Methodological Answer : Discrepancies arise from dynamic processes (e.g., keto-enol tautomerism) or crystal packing effects. Solutions include:

- Temperature-dependent NMR : Identifies tautomeric populations in solution.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) influencing XRD data .

- DFT calculations : Compare optimized geometries (B3LYP/6-311++G(d,p)) with experimental data to validate dominant conformers .

Q. How are impurities profiled and quantified in this compound, particularly for pharmacological studies?

- Methodological Answer : Impurities (e.g., unreacted starting materials, dechlorinated byproducts) are identified using:

- LC-MS/MS : Detects trace impurities (<0.1%) with MRM transitions.

- Ion Chromatography : Quantifies chloride counterion content.

- HPLC-DAD : Validates purity (>98%) using C18 columns (acetonitrile/water gradient) .

Q. What mechanistic insights guide the regioselectivity of aminoethoxy substitution on the coumarin scaffold?

- Methodological Answer : Regioselectivity is governed by:

- Electronic effects : Electron-withdrawing groups (e.g., acetyl at C3) deactivate certain positions, directing substitution to C4 .

- Steric hindrance : Bulky substituents at C7/C8 favor aminoethoxy addition at C4.

- Solvent polarity : Polar aprotic solvents stabilize transition states for SN2 mechanisms at primary carbons .

Q. How does the hydrochloride salt form impact in vivo bioavailability compared to freebase forms?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility, improving oral absorption (Cₘₐₓ increases by 2–3×). However, chloride ions may compete with biological anions (e.g., phosphate), altering pharmacokinetics. Comparative studies use:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.